molecular formula C19H13FN4OS2 B2677766 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 1226451-33-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2677766
M. Wt: 396.46
InChI Key: AVJCLOVAKZRUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a pyrazole ring . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . Both thiazoles and pyrazoles have been found to have various pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact molecular structure of this compound would require more specific information or computational modeling to determine.

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

The synthesis and exploration of heterocyclic compounds have been a significant area of study. Compounds structurally related to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide have been synthesized to investigate their reactivity towards various nucleophiles, leading to the development of diverse pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These studies contribute to the development of new synthetic routes and the expansion of the chemical space in heterocyclic chemistry (Mohareb et al., 2004).

Antiproliferative Activities

The compound and its derivatives have been studied for their antiproliferative activities against various cell lines. Notably, pyrazole-sulfonamide derivatives designed from similar structures have shown promising broad-spectrum antitumor activity, indicating their potential as anticancer agents. Such research aids in identifying new therapeutic candidates for cancer treatment (Mert et al., 2014).

Antibacterial and Antifungal Effects

Research on compounds structurally related to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide has also extended to evaluating their antibacterial and antifungal properties. Studies have identified several derivatives with significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in developing new antimicrobial agents (Senthilkumar et al., 2021).

Future Directions

Thiazoles and pyrazoles are areas of active research due to their various pharmaceutical applications . Future research may focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on these scaffolds. The specific compound you mentioned could also be a subject of future research, given its complex structure and the known biological activities of thiazoles and pyrazoles.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS2/c20-11-5-7-12(8-6-11)24-17(13-9-26-10-15(13)23-24)22-18(25)19-21-14-3-1-2-4-16(14)27-19/h1-8H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJCLOVAKZRUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide

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